molecular formula C17H15N5O B2919529 N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)cinnamamide CAS No. 1421587-59-8

N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)cinnamamide

Cat. No.: B2919529
CAS No.: 1421587-59-8
M. Wt: 305.341
InChI Key: HBZTVQQRICVCLG-BQYQJAHWSA-N
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Description

N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)cinnamamide is a compound that features a combination of imidazole and pyrimidine rings, linked to a cinnamamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)cinnamamide typically involves multi-step organic reactions. One common route includes the formation of the imidazole ring, followed by the construction of the pyrimidine ring, and finally, the attachment of the cinnamamide group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)cinnamamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The conditions can vary widely depending on the desired reaction, but they often involve controlled temperatures, pressures, and pH levels to ensure the reaction proceeds efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reaction and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions could result in a variety of functionalized products depending on the substituents introduced .

Scientific Research Applications

N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)cinnamamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)cinnamamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole and pyrimidine derivatives, such as:

Uniqueness

N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)cinnamamide is unique due to its specific combination of imidazole, pyrimidine, and cinnamamide moieties. This unique structure may confer distinct biological activities and properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(E)-N-[2-(2-methylimidazol-1-yl)pyrimidin-5-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O/c1-13-18-9-10-22(13)17-19-11-15(12-20-17)21-16(23)8-7-14-5-3-2-4-6-14/h2-12H,1H3,(H,21,23)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBZTVQQRICVCLG-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=NC=C(C=N2)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=CN1C2=NC=C(C=N2)NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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